(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one
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Overview
Description
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy and tetrafluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multiple steps, starting with the preparation of the difluoromethoxy and tetrafluorophenoxy intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with similar structural features.
Trichloroethylene: Another organochlorine compound with comparable chemical properties.
Tetrachloroethylene: Known for its use as a solvent, sharing some chemical characteristics with the compound .
Uniqueness
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H12F6O4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H12F6O4/c22-15-9-16(23)19(25)20(18(15)24)29-10-14-5-4-12(30-14)6-7-17(28)11-2-1-3-13(8-11)31-21(26)27/h1-9,21H,10H2/b7-6+ |
InChI Key |
ZPQAZEVZUSWPEK-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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